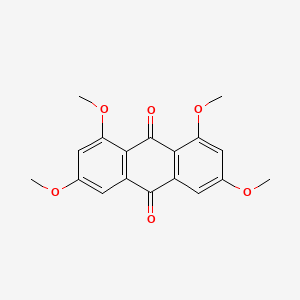

1,3,6,8-Tetramethoxyanthracene-9,10-dione

Description

1,3,6,8-Tetramethoxyanthracene-9,10-dione (CAS: 125591-41-5) is a symmetrically substituted anthraquinone derivative characterized by four methoxy groups at positions 1, 3, 6, and 8 of the anthracene backbone. This compound belongs to the broader class of polycyclic aromatic hydrocarbons (PAHs) with electron-donating substituents, which significantly influence its electronic, photophysical, and chemical properties. It is structurally related to naturally occurring anthraquinones found in plants and fungi, often investigated for applications in materials science (e.g., fluorescence-based sensors) and medicinal chemistry (e.g., antimicrobial agents) .

Properties

IUPAC Name |

1,3,6,8-tetramethoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-9-5-11-15(13(7-9)23-3)18(20)16-12(17(11)19)6-10(22-2)8-14(16)24-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFWENDDWFNSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405246 | |

| Record name | 9,10-Anthracenedione, 1,3,6,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-76-8 | |

| Record name | 9,10-Anthracenedione, 1,3,6,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetramethoxyanthracene-9,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method is the reaction of 1,3,6,8-tetrahydroxyanthraquinone with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired tetramethoxy derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, yielding hydroxyanthracene derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroxyanthracene derivatives.

Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

Biological Applications

Anticancer Properties

Research indicates that 1,3,6,8-Tetramethoxyanthracene-9,10-dione exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms. The compound's ability to interact with cellular components allows it to disrupt cancer cell proliferation effectively .

Mechanism of Action

The mechanism of action involves electron transfer processes that facilitate energy conversion and induce cell death in malignant cells. Its electron-withdrawing properties enhance its role as an electron acceptor in biological systems .

Material Science Applications

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In OPVs, it acts as an electron acceptor that improves the efficiency of charge separation and transport . In OLEDs, it contributes to light emission through its photophysical properties.

Synthesis Techniques

The synthesis of this compound typically involves oxidation reactions of appropriate precursors. Common reagents include sodium dichromate for oxidation and sodium borohydride for reduction. This method allows for the production of high-purity compounds suitable for further research and application .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated a significant reduction in cell viability. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Organic Photovoltaics

In research focused on enhancing the efficiency of organic photovoltaic devices, the incorporation of this compound into device architectures resulted in improved charge transport properties. The compound's role as an electron acceptor facilitated better performance metrics compared to traditional materials used in OPVs .

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell damage. This property is exploited in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Table 2: Thermodynamic and Kinetic Data for Selected Compounds

Physicochemical Properties

- Solubility : Methoxy groups enhance solubility in organic solvents (e.g., DMF, DMSO) compared to hydroxylated derivatives, which are more polar and water-soluble .

- Fluorescence : The target compound exhibits strong fluorescence in coordination polymers due to extended π-conjugation, whereas hydroxylated analogues show quenching in polar environments .

- Stability : Methoxy substituents provide steric and electronic stabilization against degradation, contrasting with hydroxylated derivatives, which are susceptible to photodegradation .

Biological Activity

1,3,6,8-Tetramethoxyanthracene-9,10-dione (also known as Lunatin) is a synthetic anthraquinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds characterized by a polycyclic aromatic structure and multiple methoxy groups, which contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Research indicates that it can act as an electron acceptor in photochemical reactions and may influence cellular processes through oxidative stress mechanisms. The compound's structure allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cell signaling pathways and induce apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- Mechanism : The cytotoxicity is believed to result from the induction of apoptosis and cell cycle arrest at the G2/M phase. This effect is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. In vitro studies have reported:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The antimicrobial action is thought to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

- Cytotoxicity Study : A study conducted on MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

- Antimicrobial Efficacy : In a separate study evaluating antimicrobial activity, the compound was tested against multiple strains of bacteria. Results showed that it inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, with a notable minimum inhibitory concentration (MIC) observed against S. aureus .

Data Summary

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast), A549 (lung), HT-29 (colon) | ~15 µM (MCF-7) | Induction of apoptosis |

| Antimicrobial | S. aureus, E. coli | 50-200 µg/mL | Disruption of cell membrane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.